molecular formula C20H19N3O4S B2824343 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide CAS No. 955912-93-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide

Cat. No.: B2824343
CAS No.: 955912-93-3
M. Wt: 397.45
InChI Key: MKGPSVWDOGMIBN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethyl moiety This is often achieved through a reaction involving a suitable precursor such as benzo[d][1,3]dioxole-5-carbaldehyde

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. The process may involve the use of solvents and reagents that are optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including its effects on cellular processes.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenyl)amino)thiazole-4-carboxamide

Uniqueness: This compound is unique in its specific ethoxyphenylamino group, which can influence its reactivity and biological activity compared to similar compounds. Its distinct structure may lead to different pharmacological properties and applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethoxyanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-25-15-6-4-14(5-7-15)22-20-23-16(11-28-20)19(24)21-10-13-3-8-17-18(9-13)27-12-26-17/h3-9,11H,2,10,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGPSVWDOGMIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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